(R)-1-(cyclopentylmethyl)piperidin-3-amine
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Overview
Description
®-1-(cyclopentylmethyl)piperidin-3-amine is a chiral amine compound featuring a piperidine ring substituted with a cyclopentylmethyl group. This compound is of interest in various fields, including medicinal chemistry and organic synthesis, due to its potential biological activity and utility as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(cyclopentylmethyl)piperidin-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as cyclopentylmethyl bromide and ®-piperidine.
Nucleophilic Substitution: The cyclopentylmethyl group is introduced to the piperidine ring through a nucleophilic substitution reaction. This involves reacting ®-piperidine with cyclopentylmethyl bromide in the presence of a base such as sodium hydride or potassium carbonate.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired ®-1-(cyclopentylmethyl)piperidin-3-amine.
Industrial Production Methods
In an industrial setting, the synthesis of ®-1-(cyclopentylmethyl)piperidin-3-amine may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials and reagents.
Continuous Flow Chemistry: Employing continuous flow chemistry techniques to improve reaction efficiency and yield.
Automated Purification Systems: Using automated systems for purification to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
®-1-(cyclopentylmethyl)piperidin-3-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or amides using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The piperidine ring can undergo substitution reactions with electrophiles, such as alkyl halides or acyl chlorides, to form new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, mild acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous solvents like tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides, bases like sodium hydride or potassium carbonate.
Major Products
Oxidation: Imines, amides.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Chiral Ligand: Employed as a chiral ligand in asymmetric synthesis.
Biology
Biological Activity: Investigated for potential biological activity, including antimicrobial and anticancer properties.
Medicine
Drug Development: Explored as a potential lead compound in drug development for various therapeutic areas.
Industry
Catalysis: Utilized in catalytic processes for the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-1-(cyclopentylmethyl)piperidin-3-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(cyclopentylmethyl)piperidin-3-amine: The enantiomer of the compound, differing in its stereochemistry.
1-(cyclopentylmethyl)piperidin-3-amine: The racemic mixture containing both ® and (S) enantiomers.
Other Piperidine Derivatives: Compounds with similar piperidine ring structures but different substituents.
Uniqueness
®-1-(cyclopentylmethyl)piperidin-3-amine is unique due to its specific stereochemistry, which can impart distinct biological activity and selectivity compared to its enantiomer or racemic mixture. This uniqueness makes it valuable in applications requiring chiral specificity.
Properties
IUPAC Name |
(3R)-1-(cyclopentylmethyl)piperidin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2/c12-11-6-3-7-13(9-11)8-10-4-1-2-5-10/h10-11H,1-9,12H2/t11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXIQFLQUYOOOCA-LLVKDONJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CN2CCCC(C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)CN2CCC[C@H](C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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